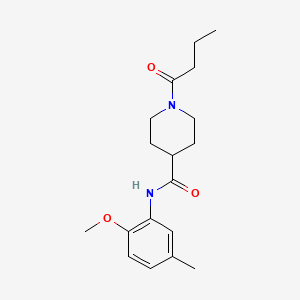

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures to numb a specific area of the body. It belongs to the class of amide-type local anesthetics and is a potent and long-acting drug. Bupivacaine is an important drug in the field of medicine, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.

Mecanismo De Acción

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus blocking the depolarization of the nerve cell. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.

Biochemical and Physiological Effects

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several biochemical and physiological effects. It has a long duration of action, which makes it useful for providing long-lasting pain relief. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly lipophilic, which allows it to penetrate the lipid-rich nerve cell membrane and reach the sodium channels. This property contributes to its potency as a local anesthetic. However, bupivacaine can also have toxic effects on the heart and central nervous system, which limits its use in certain situations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Its long duration of action and potency make it useful for studying the effects of local anesthesia on nerve function and pain perception. However, its toxicity limits its use in certain in vitro and in vivo experiments. In addition, the variability in the response of different individuals to bupivacaine can make it difficult to draw definitive conclusions from experimental data.

Direcciones Futuras

There are several future directions for research on bupivacaine. One area of interest is the development of new formulations of bupivacaine that can provide longer-lasting pain relief with fewer side effects. Another area of research is the investigation of the mechanisms of bupivacaine toxicity and the development of strategies to mitigate its adverse effects. In addition, studies on the use of bupivacaine in combination with other drugs for pain management are ongoing.

Métodos De Síntesis

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can be synthesized by reacting 2,6-dimethylaniline with butyryl chloride to form 2,6-dimethyl-N-butylcarboxyaniline. This compound is then reacted with piperidine to form 1-butyryl-4-(2,6-dimethylphenyl)piperidine, which is subsequently reacted with methoxyacetyl chloride to produce 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide.

Aplicaciones Científicas De Investigación

1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as surgery, dental work, and childbirth. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also used in veterinary medicine to provide local anesthesia for animals. In addition, bupivacaine has been used in research studies to investigate the effects of local anesthesia on nerve function and pain perception.

Propiedades

IUPAC Name |

1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-4-5-17(21)20-10-8-14(9-11-20)18(22)19-15-12-13(2)6-7-16(15)23-3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGDEHYMBFDYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)

![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)

![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)

![1-{3-[1-(2-chlorobenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5976533.png)

![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)

![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)

![ethyl 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5976550.png)

![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)

![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)

![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)

![7-(cyclopropylmethyl)-2-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976575.png)

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)